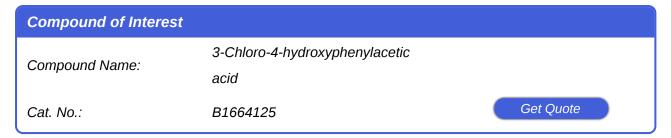


In-Depth Technical Guide to 3-Chloro-4hydroxyphenylacetic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-hydroxyphenylacetic acid** (CAS Number: 33697-81-3), a molecule with significant potential in pharmaceutical and agrochemical research. This document collates critical data on its chemical and physical properties, toxicological profile, and known biological activities. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a discussion of its role as a fungal metabolite and auxin influx inhibitor. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Chemical and Physical Properties

3-Chloro-4-hydroxyphenylacetic acid is a substituted phenylacetic acid derivative. Its core structure consists of a benzene ring functionalized with a chlorine atom, a hydroxyl group, and an acetic acid moiety.

Table 1: Chemical and Physical Properties of 3-Chloro-4-hydroxyphenylacetic acid



Property	Value	Reference(s)	
CAS Number	33697-81-3	[1][2][3][4][5][6][7][8]	
Molecular Formula	C ₈ H ₇ ClO ₃	[1][2][5][6][8]	
Molecular Weight	186.59 g/mol	[1][2][5][6][8]	
Appearance	White to off-white or gray to brown powder/crystal	[1][2]	
Melting Point	105 - 111 °C	[1][2]	
Solubility	Soluble in organic solvents such as dimethylformamide.[9]	[9]	
Purity	Typically >98.0% (by GC)	[2][10]	
Storage Conditions	Store at 0 - 8 °C	[2][5]	

Table 2: Spectroscopic Data of 3-Chloro-4-hydroxyphenylacetic acid

Technique	Data	Reference(s)
¹H NMR	Spectra available in CDCl₃ and DMSO-d ₆ .	[2]
IR Spectroscopy	Spectra available.	[2]
Mass Spectrometry	GC-MS data available.	[2]

Biological Activity and Toxicological Profile

3-Chloro-4-hydroxyphenylacetic acid has been identified as a fungal metabolite and is recognized for its activity as an auxin influx inhibitor in plants.[11][4] In the context of drug development, it is explored for its potential anti-inflammatory and analgesic properties.[5] Furthermore, it serves as a valuable building block in the synthesis of inhibitors for enzymes such as 17β -hydroxysteroid dehydrogenase type 2 (17β -HSD2).

While comprehensive toxicological data is limited, the available information indicates that **3-Chloro-4-hydroxyphenylacetic acid** can cause skin and eye irritation, as well as respiratory



irritation.[2][11]

Table 3: Toxicological Data for 3-Chloro-4-hydroxyphenylacetic acid

Parameter	Value	Species	Route	Reference(s)
LD50	1400 mg/kg	Rat	Intravenous	[1]
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	N/A	N/A	[2][11]

Experimental Protocols Synthesis of 3-Chloro-4-hydroxyphenylacetic acid

A patented method describes the synthesis of **3-Chloro-4-hydroxyphenylacetic acid** via the reduction of **3-chloro-4-hydroxymandelic** acid.[3][12]

Materials:

- 3-chloro-4-hydroxymandelic acid
- · Glacial acetic acid
- Red phosphorus
- Iodine
- 57% Hydriodic acid
- Water
- 25% Sodium hydroxide solution



Concentrated hydrochloric acid

Procedure:

- Dissolve 500 grams of crude 3-chloro-4-hydroxymandelic acid in 2.5 liters of glacial acetic acid.
- Add 87 grams of red phosphorus, 31 grams of iodine, 30 ml of 57% hydriodic acid, and 30 ml of water to the solution.
- Boil the mixture under reflux for 2.5 hours.
- Separate the product from the unreacted phosphorus and concentrate the solution in vacuo.
- Take up the residue in 650 ml of water and add 1 liter of 25% sodium hydroxide solution to adjust the pH to 8-8.5.
- The sodium salt of **3-chloro-4-hydroxyphenylacetic acid** will crystallize out.
- Process the salt to obtain the free acid, yielding approximately 320 grams. The product should have a melting point of 109°-110° C.[3][12]

Purification

The crude product from the synthesis can be purified by crystallization. The patent suggests that adjusting the pH of an aqueous solution of the sodium salt to 1-2 with concentrated hydrochloric acid will precipitate the purified **3-chloro-4-hydroxyphenylacetic acid**.[3] Recrystallization from a small amount of water can also be employed for further purification.[3]

Esterification to Methyl (3-chloro-4-hydroxyphenyl)acetate

This protocol is adapted from a study that utilized the methyl ester for the synthesis of an amide library.[9]

Materials:

3-Chloro-4-hydroxyphenylacetic acid



- Anhydrous Methanol (MeOH)
- p-Toluenesulfonic acid (pTsOH)

Procedure:

- Dissolve 3-Chloro-4-hydroxyphenylacetic acid (1.5 g, 0.0075 mol) in anhydrous MeOH (1 mL).
- Add a crystal of pTsOH to the solution.
- Stir the mixture at room temperature for 48 hours.
- Monitor the reaction for the formation of methyl (3-chloro-4-hydroxyphenyl)acetate.

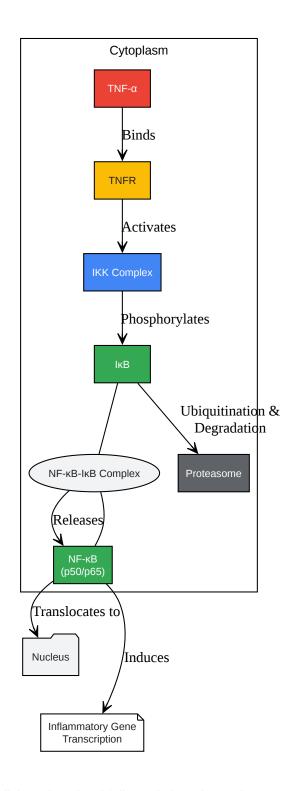
Signaling Pathways and Mechanisms of Action

The primary characterized mechanism of action for **3-Chloro-4-hydroxyphenylacetic acid** is its role as an auxin influx inhibitor in plants.[11][4] This activity disrupts the normal transport of auxin, a critical plant hormone, thereby affecting plant growth and development.

In mammalian systems, while its potential as an anti-inflammatory and analgesic agent is noted, the specific signaling pathways it modulates have not been extensively elucidated in the available literature. However, phenylacetic acid derivatives have been shown to influence inflammatory pathways. For instance, the related compound 3,4-dihydroxyphenylacetic acid has been demonstrated to ameliorate gut barrier dysfunction by regulating the MAPK-MLCK signaling pathway.[13] Furthermore, 4-hydroxyphenylacetic acid has been shown to inhibit osteoclastogenesis by suppressing the NF-κB and MAPK pathways.[14] Based on the activities of these structurally related compounds, a hypothetical mechanism for the anti-inflammatory effects of 3-Chloro-4-hydroxyphenylacetic acid could involve the modulation of the NF-κB and MAPK signaling pathways.

Below is a generalized diagram illustrating the NF-kB signaling pathway, which is a key regulator of inflammation.





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Caption: Generalized NF-кВ signaling pathway.

Experimental Workflows



The following diagram illustrates a general workflow for the synthesis and purification of **3-Chloro-4-hydroxyphenylacetic acid**.



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Caption: Synthesis and purification workflow.

Conclusion

3-Chloro-4-hydroxyphenylacetic acid is a versatile chemical compound with established applications in agriculture and significant potential in pharmaceutical development. This guide provides a comprehensive summary of its known properties and methodologies for its synthesis and derivatization. Further research is warranted to fully elucidate its pharmacological mechanisms of action in mammalian systems, which could unlock its potential for the development of novel therapeutics.

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References

- 1. 3-Chloro-4-hydroxyphenylacetic acid | CAS#:33697-81-3 | Chemsrc [chemsrc.com]
- 2. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0003825A1 Process for the preparation of 4-hydroxyphenylacetic acid Google Patents [patents.google.com]
- 4. abmole.com [abmole.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Chloro-4-hydroxyphenylacetic acid. | 33697-81-3 | FC34776 [biosynth.com]







- 7. 3-Chloro-4-hydroxyphenylacetic acid (33697-81-3) Chemical Safety, Models, Suppliers, Regulation, and Patents Chemchart [chemchart.com]
- 8. scbt.com [scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-Chloro-4-hydroxyphenylacetic Acid 33697-81-3 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 11. 3-Chloro-4-hydroxyphenylacetic acid 99 33697-81-3 [sigmaaldrich.com]
- 12. US4329497A Method for the production of 4-hydroxyphenylacetic acid Google Patents [patents.google.com]
- 13. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production PubMed [pubmed.ncbi.nlm.nih.gov]
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